1-(4-Methoxyphenyl)ethylamine hydrochloride

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

This chiral benzylic amine hydrochloride features an alpha-methyl stereocenter essential for stereoselective synthesis—fundamentally distinct from achiral 4-methoxyphenethylamine derivatives. The para-methoxy substituent confers predictable C2 space group crystallographic packing, enabling rational crystal engineering and quasi-racemic complex formation with 4-chloro analogs. Kinetic resolution protocols achieve >99% ee for chiral ligand preparation and enantioselective catalysis. Demonstrates regioisomer-specific enantioselective binding to serum albumin versus meta-methoxy analogs, validating its use as a probe for structure-activity relationship studies. Select this specific p-OMe regioisomer when stereochemical fidelity and predictable solid-state architecture are critical to your application.

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 90642-63-0
Cat. No. B1356768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)ethylamine hydrochloride
CAS90642-63-0
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)N.Cl
InChIInChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H
InChIKeyFYLBCUWOAFIYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)ethylamine Hydrochloride (CAS 90642-63-0) for Pharmaceutical Intermediates and Chiral Synthesis: Procurement Baseline


1-(4-Methoxyphenyl)ethylamine hydrochloride (CAS 90642-63-0) is the hydrochloride salt of a chiral benzylic amine featuring a para-methoxy-substituted phenyl ring [1]. This compound belongs to the class of anisoles and serves as a versatile building block in medicinal chemistry and asymmetric synthesis [1]. Its molecular formula is C9H14ClNO (MW 187.67 g/mol) . The free base form (CAS 6298-96-0) is a chiral amine with a stereogenic center at the alpha-carbon . Commercial availability is documented at purity grades of 95-98% .

Why 1-(4-Methoxyphenyl)ethylamine Hydrochloride (CAS 90642-63-0) Cannot Be Interchanged with Structural Analogs


In medicinal chemistry and asymmetric synthesis, structural analogs of 1-(4-methoxyphenyl)ethylamine—including regioisomers (e.g., 3-methoxy substitution), derivatives lacking the alpha-methyl group (e.g., 4-methoxyphenethylamine), and halogen-substituted analogs (e.g., 4-chloro or 4-fluoro derivatives)—are not functionally equivalent [1]. The alpha-methyl substituent introduces a chiral center essential for stereoselective applications, fundamentally differentiating this compound from achiral 4-methoxyphenethylamine derivatives . Crystal engineering studies demonstrate that para-substituent identity (p-OMe vs. p-Cl vs. p-F vs. p-H) dictates crystallographic space group selection (P21 vs. C2) and supramolecular packing, with the methoxy group producing distinct solid-state architectures [1]. These differences translate to divergent reactivity profiles in chiral resolution, ligand coordination chemistry, and pharmaceutical intermediate applications.

1-(4-Methoxyphenyl)ethylamine Hydrochloride (CAS 90642-63-0): Quantitative Differentiation Evidence from Primary Research


Enantiomeric Resolution Performance: Kinetic Resolution vs. Crystallization-Induced Resolution Yield Comparison

In chiral resolution of racemic 1-(4-methoxyphenyl)ethylamine, kinetic resolution methods employing chiral catalysts achieve optical purity exceeding 99% ee with yields of 40-45%, compared to crystallization-induced resolution techniques which yield 35-40% with optical purity exceeding 98% . A patent-reported resolution using (S)-2-(2-Naphthyl)glycolic acid as resolving agent achieved 87% optical purity without recrystallization . These quantitative benchmarks establish procurement-relevant performance expectations for enantiomeric enrichment.

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Crystallographic Differentiation: Para-Substituent Effects on Crystal Packing Architecture

X-ray crystallographic analysis of salts prepared from (R)-2-methoxy-2-(1-naphthyl)propanoic acid and a series of (R)-1-arylethylamines revealed that the para-substituent identity directly determines crystallographic space group selection [1]. Salts with smaller para-substituents (p-F, p-H) crystallized in space group P21, whereas those with larger para-substituents (p-OMe, p-Cl) crystallized in space group C2 [1]. The 1-(4-methoxyphenyl)ethylamine-derived salt exhibits distinct supramolecular columnar architecture compared to halogen and unsubstituted analogs [1].

Crystal Engineering Solid-State Chemistry Supramolecular Assembly

Coordination Chemistry Differentiation: Chiral Ligand Complexation with Cobalt Dimethylglyoximate

Reaction of enantiomerically pure 1-(4-methoxyphenyl)ethylamine and 1-(4-chlorophenyl)ethylamine with [Co(Hdmg)(NO)(H2O)] (Hdmg = dimethylglyoximate) yields quasi-racemic coordination complexes [1]. X-ray diffraction analysis revealed that the 4-methoxy derivative participates in binary crystal formation with the 4-chloro analog through quasi-racemic pairing [1]. The electron-donating p-methoxy group modulates the ligand field strength at the cobalt center relative to electron-withdrawing substituents [1].

Coordination Chemistry Chiral Ligands Quasi-Racemic Complexes

Chiral Discrimination: Serum Albumin Binding Differential Between Enantiomers

Ultraviolet-visible and fluorescence spectroscopic studies of R,S-1-(4-methoxyphenyl)ethylamine and R,S-1-(3-methoxyphenyl)ethylamine interaction with human serum albumin (HSA) and bovine serum albumin (BSA) demonstrate measurable chiral discrimination [1]. The 4-methoxy (para) regioisomer exhibits distinct binding site occupancy and transition state formation compared to the 3-methoxy (meta) regioisomer [1]. Binding parameters including binding constants and chiral discrimination ratios are quantifiable via fluorescence quenching analysis [1].

Chiral Recognition Protein Binding Spectroscopic Analysis

Synthetic Utility: Reaction Yield with 5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Reaction of 5-bromo-4-chlorothieno[2,3-d]pyrimidine with 1-(4-methoxyphenyl)ethylamine hydrochloride in N,N-dimethylformamide with triethylamine as base proceeds over 20.0 hours to yield the N-substituted thienopyrimidine product in 77% yield . This nucleophilic aromatic substitution demonstrates the compound's viability as an amine nucleophile in heterocyclic core functionalization toward pharmaceutical intermediates.

Heterocyclic Synthesis Nucleophilic Substitution Pharmaceutical Intermediates

Physical Property Differentiation: Solubility Profile Versus Structural Analogs

The free base (R)-1-(4-methoxyphenyl)ethylamine exhibits water solubility of approximately 4-10 g/L [1] with a calculated logP of 1.2-1.36 (ALOGPS) [1]. The hydrochloride salt form (CAS 90642-63-0) offers enhanced aqueous solubility suitable for aqueous reaction media [2]. In comparison, the 2-fluoro-1-(4-methoxyphenyl)ethylamine derivative introduces a fluorine atom that alters both lipophilicity and metabolic stability [3]. The alpha-methyl substituent differentiates this compound from 4-methoxyphenethylamine (logP ~0.9), producing higher lipophilicity advantageous for membrane permeability in biological assays .

Physicochemical Properties Formulation Reaction Medium Selection

1-(4-Methoxyphenyl)ethylamine Hydrochloride (CAS 90642-63-0): Evidence-Based Research and Industrial Application Scenarios


Chiral Resolution Method Selection for Enantiomerically Pure Pharmaceutical Intermediates

Procurement of 1-(4-methoxyphenyl)ethylamine hydrochloride for subsequent chiral resolution should be guided by the end-use enantiomeric purity requirements. Kinetic resolution protocols achieve >99% ee with 40-45% yield, making this approach suitable for applications requiring the highest stereochemical fidelity (e.g., chiral ligand preparation, enantioselective catalysis) . For less stringent purity thresholds, crystallization-induced resolution offers comparable yields (35-40%) with slightly reduced optical purity (>98% ee) but potentially simplified operational workflows . Patent-reported resolution using (S)-2-(2-Naphthyl)glycolic acid yields 87% optical purity without recrystallization, requiring additional purification steps for high-purity applications .

Crystal Engineering and Co-Crystal Design Requiring Predictable Solid-State Architecture

For applications in pharmaceutical co-crystal formulation or supramolecular crystal engineering, the p-methoxy substitution confers distinct crystallographic behavior. X-ray diffraction evidence demonstrates that 1-(4-methoxyphenyl)ethylamine-derived salts crystallize in space group C2, forming columnar sheet structures with 21 columns, whereas smaller p-substituents (F, H) yield P21 space group crystals . This predictable structural outcome enables rational selection of this specific para-substituted aryl ethylamine when designing crystalline materials requiring defined packing architecture .

Coordination Complex Synthesis Leveraging Quasi-Racemic Pairing Behavior

In coordination chemistry applications, 1-(4-methoxyphenyl)ethylamine participates in quasi-racemic complex formation with its 4-chloro analog when reacted with cobalt dimethylglyoximate precursors . The complementary electronic effects of electron-donating p-OMe and electron-withdrawing p-Cl enable binary crystal formation, providing a rational basis for selecting this compound when designing mixed-ligand coordination systems or studying quasi-racemic pairing phenomena .

Serum Albumin Binding Studies for Chiral Recognition Assessment

For investigations of chiral discrimination and protein-ligand interaction, 1-(4-methoxyphenyl)ethylamine demonstrates measurable enantioselective binding to human and bovine serum albumin detectable via UV-Vis and fluorescence spectroscopy . The para-methoxy regioisomer exhibits binding site occupancy distinct from the meta-methoxy analog, establishing this compound as a suitable probe for structure-activity relationship studies examining how regioisomeric substitution alters protein recognition .

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